

# A Head-to-Head Comparison of GPR55 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML-184   |           |
| Cat. No.:            | B1668996 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G protein-coupled receptor 55 (GPR55) agonists based on published experimental data. It aims to facilitate the selection of appropriate tool compounds and guide the development of novel therapeutics targeting this receptor.

GPR55 has emerged as a novel and intriguing therapeutic target implicated in a variety of physiological processes, including pain sensation, inflammation, bone biology, and cancer progression.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 exhibits a distinct pharmacology and signaling profile.[3] A diverse range of molecules, including endogenous lipids, phytocannabinoids, and synthetic compounds, have been identified as GPR55 agonists. However, their potencies and efficacies can vary significantly depending on the specific signaling pathway being investigated, a phenomenon known as functional selectivity or biased agonism.[4][5] This guide summarizes the quantitative data on the performance of various GPR55 agonists, details the experimental protocols for key assays, and visualizes the complex signaling landscape of this receptor.

## **Comparative Performance of GPR55 Agonists**

The following tables provide a head-to-head comparison of various GPR55 agonists, with data collated from multiple studies. It is important to note that experimental conditions such as cell lines, receptor expression levels, and assay formats can influence the observed potency and efficacy values.



# Table 1: Potency (EC50) and Efficacy (Emax) of GPR55 Agonists in Functional Assays



| Agonist                                        | Chemical<br>Class    | Assay                         | Cell Line         | EC50    | Emax (%<br>of control<br>or fold<br>increase) | Referenc<br>e(s) |
|------------------------------------------------|----------------------|-------------------------------|-------------------|---------|-----------------------------------------------|------------------|
| L-α-<br>lysophosph<br>atidylinosit<br>ol (LPI) | Lysophosp<br>holipid | p-ERK1/2<br>Activation        | hGPR55-<br>HEK293 | 74 nM   | -                                             | [6]              |
| L-α-<br>lysophosph<br>atidylinosit<br>ol (LPI) | Lysophosp<br>holipid | Ca2+<br>Mobilizatio<br>n      | hGPR55-<br>HEK293 | 49 nM   | -                                             | [6]              |
| L-α-<br>lysophosph<br>atidylinosit<br>ol (LPI) | Lysophosp<br>holipid | β-Arrestin<br>Recruitmen<br>t | hGPR55E-<br>U2OS  | 1.2 μΜ  | -                                             | [7]              |
| L-α-<br>lysophosph<br>atidylinosit<br>ol (LPI) | Lysophosp<br>holipid | [35S]GTPy<br>S Binding        | hGPR55-<br>HEK293 | 1 μΜ    | -                                             | [3]              |
| AM251                                          | Diarylpyraz<br>ole   | Ca2+<br>Mobilizatio<br>n      | hGPR55-<br>HEK293 | 0.63 μΜ | -                                             | [6]              |
| AM251                                          | Diarylpyraz<br>ole   | p-ERK1/2<br>Activation        | hGPR55-<br>HEK293 | 0.54 μΜ | -                                             | [6]              |
| SR141716<br>A<br>(Rimonaba<br>nt)              | Diarylpyraz<br>ole   | Ca2+<br>Mobilizatio<br>n      | hGPR55-<br>HEK293 | 1.14 μΜ | -                                             | [6]              |
| SR141716<br>A<br>(Rimonaba<br>nt)              | Diarylpyraz<br>ole   | p-ERK1/2<br>Activation        | hGPR55-<br>HEK293 | 0.64 μΜ | -                                             | [6]              |



| O-1602                                   | Abnormal<br>Cannabidio<br>I Analog     | p-ERK1/2<br>Activation        | CHO-<br>hGPR55    | 61 nM  | 1.3 ± 0.06<br>fold | [2] |
|------------------------------------------|----------------------------------------|-------------------------------|-------------------|--------|--------------------|-----|
| CP55,940                                 | Classical<br>Cannabinoi<br>d           | p-ERK1/2<br>Activation        | CHO-<br>hGPR55    | 4.2 nM | 1.3 ± 0.06<br>fold | [2] |
| ML-184                                   | Piperazine                             | β-Arrestin<br>Recruitmen<br>t | U2OS-<br>GPR55    | 263 nM | -                  | [7] |
| ML-185                                   | Tricyclic<br>triazoloquin<br>oline     | β-Arrestin<br>Recruitmen<br>t | U2OS-<br>GPR55    | 658 nM | -                  | [7] |
| ML-186                                   | Morpholino<br>sulfonylphe<br>nylamide  | β-Arrestin<br>Recruitmen<br>t | U2OS-<br>GPR55    | 305 nM | -                  | [7] |
| Compound<br>2                            | 3-<br>Benzylquin<br>olin-2(1H)-<br>one | p-ERK1/2<br>Activation        | CHO-<br>hGPR55    | 1.1 nM | -                  | [2] |
| Anandamid<br>e (AEA)                     | Endocanna<br>binoid                    | [35S]GTPy<br>S Binding        | hGPR55-<br>HEK293 | 18 nM  | -                  | [8] |
| 2-<br>Arachidono<br>ylglycerol<br>(2-AG) | Endocanna<br>binoid                    | [35S]GTPy<br>S Binding        | hGPR55-<br>HEK293 | 3 nM   | -                  | [8] |

Note: '-' indicates that the data was not provided in the cited source.

# **Table 2: Binding Affinity (Ki) of GPR55 Ligands**



| Ligand     | Chemical<br>Class                  | Radioligand      | Cell<br>Line/Membr<br>ane Source | Ki (nM) | Reference(s |
|------------|------------------------------------|------------------|----------------------------------|---------|-------------|
| Compound 1 | 3-<br>Benzylquinoli<br>n-2(1H)-one | [3H]CP55,94<br>0 | CHO-<br>hGPR55<br>membranes      | 14      | [2]         |
| Compound 2 | 3-<br>Benzylquinoli<br>n-2(1H)-one | [3H]CP55,94<br>0 | CHO-<br>hGPR55<br>membranes      | 1.2     | [2]         |
| Compound 3 | 3-<br>Benzylquinoli<br>n-2(1H)-one | [3H]CP55,94<br>0 | CHO-<br>hGPR55<br>membranes      | 5.1     | [2]         |
| Compound 4 | 3-<br>Benzylquinoli<br>n-2(1H)-one | [3H]CP55,94<br>0 | CHO-<br>hGPR55<br>membranes      | 29      | [2]         |

## **GPR55 Signaling Pathways**

GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike classical cannabinoid receptors that primarily couple to Gi/o proteins, GPR55 signaling is predominantly mediated through Gq and G12/13 families of G proteins.[3][4] This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 Agonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptors for acylethanolamides—GPR55 and GPR119 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of GPR55 Agonists: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668996#head-to-head-comparison-of-gpr55-agonists-in-the-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com